molecular formula C17H20N4O3S B11012807 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11012807
M. Wt: 360.4 g/mol
InChI Key: JIGCKHQEFXGQDL-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that features both pyrrole and indole moieties These structures are significant in organic chemistry due to their presence in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole and indole intermediates, followed by their coupling through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a critical role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-pyrrol-2-yl)ethanone
  • 2-Acetyl-1-methylpyrrole
  • 2-Acetyl-N-methylpyrrole
  • N-Methyl-2-acetylpyrrole
  • 1H-Pyrrole, 1-methyl-2-acetyl
  • 1-Methyl-2-acetylpyrrole

Uniqueness

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide stands out due to its combined pyrrole and indole structures, which confer unique chemical and biological properties. This dual functionality enhances its potential for diverse applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-(methanesulfonamido)indol-1-yl]-N-[(1-methylpyrrol-2-yl)methyl]acetamide

InChI

InChI=1S/C17H20N4O3S/c1-20-9-4-5-13(20)11-18-17(22)12-21-10-8-14-15(19-25(2,23)24)6-3-7-16(14)21/h3-10,19H,11-12H2,1-2H3,(H,18,22)

InChI Key

JIGCKHQEFXGQDL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CN2C=CC3=C(C=CC=C32)NS(=O)(=O)C

Origin of Product

United States

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